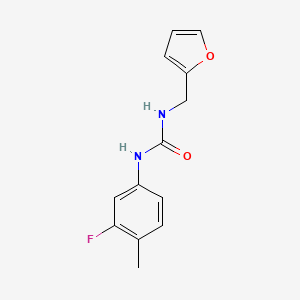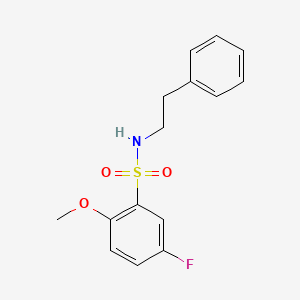![molecular formula C13H18N2O4S B4619921 N-环丙基-3-[(乙氨基)磺酰基]-4-甲氧基苯甲酰胺](/img/structure/B4619921.png)
N-环丙基-3-[(乙氨基)磺酰基]-4-甲氧基苯甲酰胺
描述
N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide is a chemical compound with a unique structure that includes a cyclopropyl group, an ethylsulfamoyl group, and a methoxybenzamide moiety
科学研究应用
N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound undergoes an electrocatalytic redox neutral [3 + 2] annulation . This process involves the generation of an N-cyclopropylaniline radical cation electrochemically and its reactivity toward alkenes .
生化分析
Biochemical Properties
N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in various physiological and pathological functions such as thrombosis, diabetes, inflammation, and cancer . The compound inhibits h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8 with varying degrees of potency, demonstrating its potential as a therapeutic agent . The interactions between N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide and these enzymes involve binding to the active sites, thereby inhibiting their activity.
Cellular Effects
N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has shown cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent . It induces apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like Bcl2 . Additionally, it causes cell cycle arrest at the G1/S phase, further inhibiting cancer cell proliferation .
Molecular Mechanism
The molecular mechanism of action of N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of h-NTPDases, inhibiting their activity and thereby affecting the hydrolysis of nucleotides . This inhibition leads to altered levels of extracellular nucleotides, which can influence various physiological processes. Additionally, the compound’s interaction with cancer cell proteins results in the modulation of gene expression, promoting apoptosis and inhibiting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods Long-term studies have indicated that the compound can sustain its cytotoxic effects on cancer cells, suggesting its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to healthy tissues . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active and inactive metabolites, which can affect the compound’s overall efficacy and toxicity. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which facilitate its uptake and distribution within cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues also affects its overall therapeutic efficacy and potential side effects .
Subcellular Localization
N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclopropylamine to yield N-cyclopropyl-4-methoxybenzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions
N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
相似化合物的比较
Similar Compounds
- N-cyclopropyl-3-(ethylsulfamoyl)phenylpropanamide
- N-cyclopropyl-3-(methylsulfamoyl)-4-methoxybenzamide
- N-cyclopropyl-3-(ethylsulfamoyl)-4-hydroxybenzamide
Uniqueness
N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
N-cyclopropyl-3-(ethylsulfamoyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-14-20(17,18)12-8-9(4-7-11(12)19-2)13(16)15-10-5-6-10/h4,7-8,10,14H,3,5-6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFSDLPEOJCDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~4~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4619844.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-1-(thiophene-2-carbonyl)piperidine-4-carboxamide](/img/structure/B4619854.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4619860.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4619875.png)
![2-(4-CHLOROPHENYL)-N-{2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-METHYLPHENYL}ACETAMIDE](/img/structure/B4619882.png)
![4-({[(2,3-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4619902.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B4619909.png)
![N-(3-methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B4619910.png)
![N-[(2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride](/img/structure/B4619915.png)
![2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B4619920.png)

![2-methoxy-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B4619933.png)
![3-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4619939.png)
